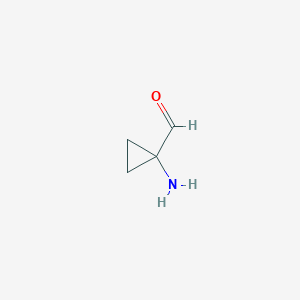

1-Aminocyclopropane-1-carbaldehyde

Description

However, extensive research exists on its structurally related compound, 1-Aminocyclopropane-1-carboxylic Acid (ACC), a non-proteinogenic amino acid critical in plant biology. ACC is the immediate precursor of ethylene, a phytohormone regulating growth, senescence, and stress responses . It was first identified in the 1970s as the biosynthetic intermediate in ethylene production . ACC is synthesized from S-adenosylmethionine (SAM) via ACC synthase (ACS) and oxidized by ACC oxidase (ACO) to release ethylene . Beyond its role in ethylene synthesis, ACC functions independently in root development, microbial interactions, and stress signaling .

Properties

IUPAC Name |

1-aminocyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-4(3-6)1-2-4/h3H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYURCASADAGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

ACC Oxidation by ACC Oxidase (ACO)

ACO converts ACC to ethylene, cyanide, CO₂, and water in a non-heme Fe(II)-dependent reaction requiring O₂ and ascorbate .

Mechanistic Steps

-

Fe(II) Activation : CO₂ binds to Fe(II), creating a five-coordinate site for ACC and O₂.

-

Radical Formation : O₂ activation generates a ferryl-oxo intermediate, cleaving ACC’s Cα–Cβ bond.

-

Ethylene Release : The cyclopropane ring ruptures, releasing ethylene and cyanide .

Critical Residues

-

Arg175, Arg244, and Phe300 stabilize substrates.

-

Cyanide acts as a ligand post-reaction, modulating Fe(II) reactivity .

ACC Degradation by ACC Deaminase (ACCD)

ACCD, found in soil microbes (Pseudomonas spp.), cleaves ACC to α-ketobutyrate and ammonia, reducing ethylene stress in plants .

Reaction Mechanism

-

Aldimine Exchange : ACC displaces PLP-bound lysine, forming a quinonoid intermediate.

-

Nucleophilic Attack : Tyr294 (activated by Tyr268) opens the cyclopropane ring.

Kinetic Properties

| Parameter | Value | Significance |

|---|---|---|

| Kₘ (ACC) | 1.5–2.0 mM | Substrate affinity |

| k꜀ₐₜ | 15–20 s⁻¹ | Turnover rate |

| Solvent KIE | 2.1–2.5 | Proton transfer involvement |

ACC Conjugation and Derivatives

ACC is metabolized into conjugates that regulate ethylene levels and signaling:

| Conjugate | Enzyme Involved | Function |

|---|---|---|

| MACC | ACC-N-malonyltransferase | Reduces free ACC, delaying ripening |

| GACC | γ-Glutamyltranspeptidase | Storage form; hydrolyzes to ACC |

| JA-ACC | JAR1 (jasmonate conjugate) | Cross-talk with jasmonate signaling |

These derivatives modulate ethylene biosynthesis under stress and developmental cues .

Comparison with Similar Compounds

N-Malonyl-ACC (MACC)

γ-Glutamyl-ACC (GACC)

Jasmonoyl-ACC (JA-ACC)

- Structure : ACC linked to jasmonic acid.

- Role : A conjugate implicated in cross-talk between ethylene and jasmonate signaling pathways, enhancing plant defense responses .

Structural Analogs

1-(Boc-Amino)cyclopropanecarboxylic Acid

1-Aminocyclopropane-1-carbonitrile

- Structure : ACC with a nitrile group replacing the carboxylic acid.

- Role : Investigated as an ACC synthase inhibitor. Disrupts ethylene biosynthesis in plants .

| Compound | Key Differences from ACC | Applications |

|---|---|---|

| 1-(Boc-Amino)cyclopropanecarboxylic Acid | Chemically stable, non-bioactive | Peptide synthesis, biochemical assays |

| 1-Aminocyclopropane-1-carbonitrile | Inhibits ACC synthase, blocks ethylene | Agricultural stress management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.